![molecular formula C17H12ClFN2O2S B2733897 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1798458-82-8](/img/structure/B2733897.png)

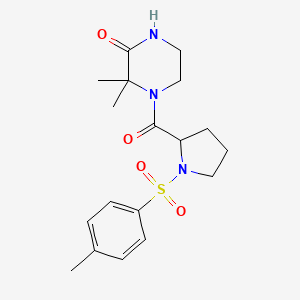

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone, also known as BTA-CF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

- The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its effects on tumor cell lines, evaluating its potential as a novel anticancer agent. Further studies are needed to understand its mechanism of action and optimize its efficacy .

- Some derivatives of this compound have been designed and synthesized as topoisomerase I inhibitors. These enzymes play a crucial role in DNA replication and repair. Investigating their inhibition could lead to new strategies for cancer treatment .

- In the context of bacterial communication (quorum sensing), certain derivatives of this compound have shown promising activity against the LasB system. Quorum sensing plays a role in bacterial virulence, making these findings relevant for antimicrobial research .

- Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. While not directly related to the specific compound you mentioned, this broader field highlights the importance of benzothiazole derivatives in combating tuberculosis .

- Some related compounds have demonstrated anti-inflammatory properties. Investigating whether this specific compound shares similar effects could provide insights into its therapeutic potential for inflammatory conditions .

- Both the thiazole moiety and quinoline core are prevalent in bioactive compounds. Researchers have explored various derivatives containing these motifs for activities such as antiviral, antiparkinson, and antimicrobial effects. This compound’s unique combination may contribute to its bioactivity .

Anticancer Properties

Topoisomerase I Inhibition

Quorum-Sensing Inhibition

Anti-Tubercular Activity

Anti-Inflammatory Potential

Bioactive Scaffold Exploration

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-chloro-6-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)21-8-10(9-21)23-17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASENPPYOUWRXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)

![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)

![2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2733822.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2733827.png)

![2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone](/img/structure/B2733828.png)

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2733832.png)

![Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate](/img/structure/B2733833.png)

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2733837.png)